5'-Xanthylic Acid Triethylammonium Salt
Description
5'-Xanthylic acid triethylammonium salt is the triethylammonium (TEA) salt form of xanthosine 5'-monophosphate (XMP), a nucleotide intermediate in purine biosynthesis. XMP is biosynthesized via microbial fermentation, as demonstrated by a guanine auxotroph of Brevibacterium ammoniagenes ATCC 6872, which accumulates XMP under optimized conditions . The TEA salt form enhances solubility in organic solvents compared to free acids or metal salts (e.g., sodium or barium salts), making it advantageous for anhydrous chemical reactions or organic-phase syntheses . Its molecular formula is typically represented as $ \text{C}{10}\text{H}{14}\text{N}5\text{O}8\text{P} \cdot x\text{C}6\text{H}{15}\text{N} $, where $ x $ denotes the stoichiometric ratio of TEA counterions.
Properties
Molecular Formula |
C16H28N5O9P |
|---|---|
Molecular Weight |
465.40 g/mol |
IUPAC Name |
N,N-diethylethanamine;[(2R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O9P.C6H15N/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;1-4-7(5-2)6-3/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);4-6H2,1-3H3/t3-,5?,6?,9-;/m1./s1 |
InChI Key |
NGIOQABFVXJXGK-STNRYHJVSA-N |
Isomeric SMILES |
CCN(CC)CC.C1=NC2=C(N1[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=O |
Canonical SMILES |
CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Phosphorylation of Xanthosine
- Starting Material: Xanthosine, a nucleoside containing the xanthine base.
- Key Step: Phosphorylation of xanthosine at the 5'-hydroxyl group to form xanthosine 5'-monophosphate (5'-xanthylic acid).
- Phosphorylating Agents: Commonly used reagents include phosphoryl chloride derivatives or phosphoramidite reagents under controlled conditions.
- Catalysts and Conditions: Specific catalysts facilitate phosphorylation; reaction parameters such as pH, temperature, and time are carefully controlled to maximize yield and purity.
- Salt Formation: After obtaining 5'-xanthylic acid, triethylamine is added to neutralize the acid and form the triethylammonium salt. This step enhances solubility in organic solvents and stabilizes the compound for further use.
Microbial Fermentation Using Genetically Modified Strains
- Microorganisms: Mutant strains of Corynebacterium ammoniagenes (e.g., CJXSul0401) and Brevibacterium ammoniagenes ATCC 6872 have been engineered to overproduce 5'-xanthylic acid.
- Fermentation Conditions:
- Seed culture preparation followed by inoculation into fermentors.
- Temperature: Approximately 31–33°C.
- pH control: Maintained around 7.3 using ammonia or aqueous ammonia.
- Aeration and agitation: Controlled to optimize microbial growth and metabolite production.
- Feeding: Glucose supplied to maintain sugar concentration.
- Duration: Typically around 80 hours.
- Yield: Mutant strains can accumulate 5'-xanthylic acid at concentrations exceeding 160 g/L in the fermentation medium.
- Isolation: The acid is extracted and purified from the fermentation broth.
- Salt Formation: Triethylamine is subsequently added to form the triethylammonium salt, improving solubility and facilitating downstream applications.
Comparative Table of Preparation Methods
| Aspect | Chemical Synthesis | Microbial Fermentation |
|---|---|---|
| Starting Material | Xanthosine | Glucose and nutrients for microbial growth |
| Key Process | Phosphorylation of xanthosine | Biosynthesis via genetically modified microbes |
| Reaction Conditions | Controlled pH, temperature, catalysts | Controlled temperature, pH, aeration, feeding |
| Salt Formation | Triethylamine neutralization post-synthesis | Triethylamine neutralization post-fermentation |
| Yield | Dependent on reaction optimization | High yields (~160 g/L 5'-xanthylic acid) |
| Purification | Crystallization and separation techniques | Extraction and purification from broth |
| Advantages | Precise control over chemical steps | Cost-effective, scalable, environmentally friendly |
| Disadvantages | Requires expensive reagents and catalysts | Requires microbial strain development and fermentation infrastructure |
Detailed Reaction Analysis
Phosphorylation Reaction
- Mechanism: The 5'-hydroxyl group of xanthosine reacts with a phosphorylating agent to form the phosphate ester.
- Reagents: Phosphoryl chloride derivatives or phosphoramidites.
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
- Conditions: Typically performed under anhydrous conditions to prevent hydrolysis.
Salt Formation
- Neutralization: The acidic phosphate group of 5'-xanthylic acid is neutralized by triethylamine.
- Result: Formation of a stable triethylammonium salt that is more soluble in organic solvents.
- Stoichiometry: The molar ratio of triethylamine to 5'-xanthylic acid is carefully controlled to ensure complete salt formation.
Industrial Production Insights
- Industrial-scale production primarily employs microbial fermentation using optimized mutant strains of Corynebacterium ammoniagenes.
- Fermentation is conducted in large bioreactors with precise control of environmental parameters to maximize yield.
- Post-fermentation, the product is purified and converted into the triethylammonium salt form.
- This method is preferred due to cost-effectiveness, scalability, and environmental considerations.
Summary of Research Data and Yields
Chemical Reactions Analysis
Types of Reactions: 5’-Xanthylic Acid Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthine derivatives, while reduction can produce reduced nucleotide analogs .
Scientific Research Applications
5’-Xanthylic Acid Triethylammonium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a nucleotide analog in various chemical reactions and studies.
Biology: Plays a role in studying nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral research.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5’-Xanthylic Acid Triethylammonium Salt involves its role as a nucleotide analog. It can inhibit viral replication by interfering with the viral RNA or DNA synthesis. The compound targets specific enzymes and pathways involved in nucleotide metabolism, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Solubility in Organic Solvents
Triethylammonium salts generally exhibit superior solubility in polar aprotic solvents (e.g., dichloromethane, DMF) compared to sodium or potassium salts. For example:
- 5′-O-Dimethoxytritylthymidine H-phosphonate triethylammonium salt : Solubility >1 M in dichloromethane.
- Sodium salt counterpart : Marginally soluble (<0.1 M) .
- Barium salts of phosphates : Often require aqueous conditions or polar solvents for dissolution .
Table 1: Solubility Comparison of Nucleotide Salts
Stability and Purification
Triethylammonium salts are prone to cation loss during purification, particularly under vacuum or heating, which can regenerate the free acid form. This contrasts with:
- Sodium/potassium salts : Stable under lyophilization but require ion-exchange resins for conversion to free acids .
- Magnesium or calcium salts : Precipitate in aqueous buffers, limiting their utility in organic synthesis .
Table 2: Stability and Handling Considerations
| Salt Type | Thermal Stability | Purification Challenges |
|---|---|---|
| Triethylammonium | Low | Cation loss during drying |
| Sodium | High | Requires ion exchange for acid form |
| Barium | High | Insoluble in organic solvents |
Elemental and Spectroscopic Data
Triethylammonium salts are characterized by distinct $ ^1\text{H} $-NMR signals for TEA protons (δ 1.2–3.1 ppm) and elemental analysis confirming nitrogen content. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
